8-Demethyleucalyptin

概要

説明

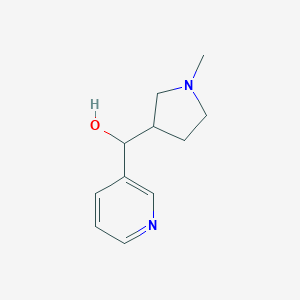

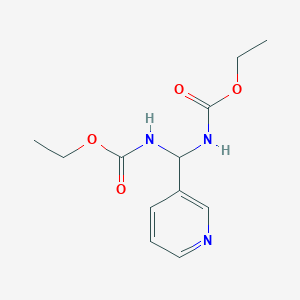

8-Demethyleucalyptin, also known as 5-Hydroxy-4’,7-dimethoxy-6-methylflavone, is a member of flavonoids and an ether . It is a natural product found in Eucalyptus urnigera, Callistemon lanceolatus, and other organisms .

Synthesis Analysis

The structure of 8-Demethyleucalyptin was deduced by comparing its nuclear magnetic resonance (NMR) data with reported ones . The isolated compound was unambiguously determined to be 8-Demethyleucalyptin by comparing its NMR data with those of the synthetic ones .Physical And Chemical Properties Analysis

8-Demethyleucalyptin has a molecular weight of 312.3 g/mol . Its molecular formula is C18H16O5 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 3 .科学的研究の応用

Cytotoxic Activities

8-Demethyleucalyptin has been found to exhibit cytotoxic activities. Specifically, it has shown cytotoxicity against HCT116 and MRC-5 cells . This suggests that 8-Demethyleucalyptin could potentially be used in cancer research and treatment.

Herbivore Health

Secondary metabolites in plants, such as 8-Demethyleucalyptin, influence the health of herbivores . For instance, Japanese rock ptarmigans that feed on the leaves and fruits of alpine plants are affected by these secondary metabolites . Understanding these metabolites and their biological activities is crucial for conserving such species.

Chemical Synthesis

The chemical synthesis of 8-Demethyleucalyptin has been achieved . This not only provides easy access to 8-Demethyleucalyptin for further research but also contributes to our understanding of its structure and properties .

Pharmaceutical Applications

Eucalypts, from which 8-Demethyleucalyptin is derived, have been known for their potential pharmaceutical applications since ancient times . The bark and leaves of selected species have been used to treat a wide range of health conditions, including cold, influenza, toothaches, snakebites, fevers, diarrhea, and many other complaints like painful joints and skin lesions .

Perfumery Industry

Eucalypts are a valuable source of essential oil and their terpenic components, including 8-Demethyleucalyptin, are widely used in the perfume industry .

Conservation Efforts

Understanding the secondary metabolites of the plants on which certain endangered species feed, such as the Japanese rock ptarmigan, is important for conservation efforts . The study of 8-Demethyleucalyptin contributes to this understanding .

作用機序

Target of Action

8-Demethyleucalyptin is a secondary metabolite found in plants, and it has been shown to have cytotoxic activities . The primary targets of 8-Demethyleucalyptin are HCT116 and MRC-5 cells . These cells are human colon carcinoma cells and normal diploid fibroblast cells respectively .

Mode of Action

It has been observed that 8-demethyleucalyptin exhibits cytotoxicity against hct116 and mrc-5 cells . This suggests that the compound interacts with these cells in a way that inhibits their growth or induces cell death .

Biochemical Pathways

Given its cytotoxic activity, it is likely that the compound interferes with cellular processes essential for cell survival and proliferation .

Result of Action

The primary result of 8-Demethyleucalyptin’s action is its cytotoxic effect on HCT116 and MRC-5 cells . This indicates that the compound may have potential therapeutic applications in the treatment of conditions characterized by the overproliferation of these cells .

Action Environment

The action of 8-Demethyleucalyptin can be influenced by various environmental factors. For instance, the compound is a secondary metabolite in plants, suggesting that its production and activity may be affected by factors such as soil quality, climate, and other ecological conditions . Additionally, the compound’s activity in the body could be influenced by factors such as the individual’s overall health, age, and metabolism .

Safety and Hazards

The safety data sheet for 8-Demethyleucalyptin suggests that if inhaled, one should move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with skin, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . If it comes into contact with eyes, check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . If swallowed, do NOT induce vomiting, wash out mouth with copious amounts of water; call a physician .

将来の方向性

The present study provides not only easy access to 8-Demethyleucalyptin, but also their biological information . Further studies are needed to understand the secondary metabolites of the plants on which Japanese rock ptarmigans feed and their biological effects on these ptarmigans and their intestinal bacteria .

特性

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-10-14(22-3)9-16-17(18(10)20)13(19)8-15(23-16)11-4-6-12(21-2)7-5-11/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWOSZAYIILLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315116 | |

| Record name | 8-Demethyleucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

8-Demethyleucalyptin | |

CAS RN |

5689-38-3 | |

| Record name | 8-Demethyleucalyptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Demethyleucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | 5-Hydroxy-4',7-dimethoxy-6-methylflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

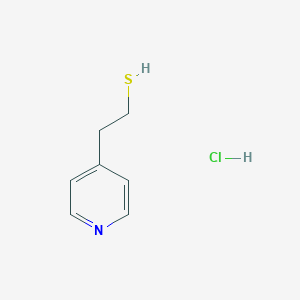

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)